TrxR1-IN-B19
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1E,4E)-1,5-bis(2,3-dimethoxyphenyl)penta-1,4-dien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-23-18-9-5-7-15(20(18)25-3)11-13-17(22)14-12-16-8-6-10-19(24-2)21(16)26-4/h5-14H,1-4H3/b13-11+,14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNRKPCFLXRJGN-PHEQNACWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C=CC2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)/C=C/C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to TrxR1-IN-B19: A Potent Inhibitor of Thioredoxin Reductase 1 for Gastric Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
TrxR1-IN-B19, a novel curcumin (B1669340) derivative, has emerged as a promising small molecule inhibitor of thioredoxin reductase 1 (TrxR1), a key enzyme in cellular redox homeostasis that is frequently overexpressed in cancer cells. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its anticancer properties. Through the targeted inhibition of TrxR1, this compound induces significant oxidative stress, leading to endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and ultimately, apoptotic cell death in gastric cancer cells. This document is intended to serve as a valuable resource for researchers in oncology and drug development, providing the foundational information necessary for further investigation and potential therapeutic application of this compound.
Introduction
The thioredoxin (Trx) system, comprising thioredoxin, thioredoxin reductase (TrxR), and NADPH, is a pivotal antioxidant system in mammalian cells, crucial for maintaining cellular redox balance, supporting DNA synthesis, and regulating signal transduction pathways. Thioredoxin reductase 1 (TrxR1), the cytosolic isoform, is a selenoenzyme that is often found to be upregulated in various cancers, contributing to tumor growth, survival, and resistance to therapy. This makes TrxR1 an attractive target for the development of novel anticancer agents. This compound (hereafter referred to as B19) is a curcumin derivative designed to selectively target and inhibit TrxR1, thereby disrupting the redox homeostasis of cancer cells and inducing cell death.[1][2][3]
Mechanism of Action
B19 exerts its cytotoxic effects on gastric cancer cells primarily through the direct inhibition of TrxR1.[2][3] Molecular docking studies have revealed that B19 likely forms a covalent bond with the selenocysteine (B57510) residue (Cys-498) in the C-terminal active site of TrxR1.[2][3] This irreversible inhibition of TrxR1 leads to a cascade of downstream events:
-
Increased Reactive Oxygen Species (ROS): Inhibition of TrxR1 disrupts the cell's ability to reduce oxidized thioredoxin, leading to an accumulation of intracellular reactive oxygen species (ROS).[1][2][3]
-
ER Stress and Mitochondrial Dysfunction: The elevated ROS levels trigger endoplasmic reticulum (ER) stress and impair mitochondrial function.[1][2][3]
-
Apoptosis Induction: The culmination of these cellular stresses activates the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1][2][3]
The selective killing of cancer cells by B19 is attributed to their higher basal levels of ROS and their increased dependence on the Trx system for survival compared to normal cells.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of B19 from the primary research article "Selective killing of gastric cancer cells by a small molecule via targeting TrxR1 and ROS-mediated ER stress activation."
| Cell Line | IC50 (µM) for Cell Viability (48h) |
| SGC-7901 | 5.8 ± 0.7 |
| BGC-823 | 7.2 ± 0.9 |
| KATO III | 9.5 ± 1.1 |
| GES-1 (normal) | > 20 |
Table 1: Cytotoxicity of B19 in Gastric Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) for cell viability was determined after 48 hours of treatment with B19.
| Assay Type | IC50 (µM) for TrxR1 Activity |
| In vitro enzyme assay | 2.5 ± 0.3 |
Table 2: In vitro Inhibition of TrxR1 Enzyme Activity by B19. The IC50 value for the direct inhibition of TrxR1 enzymatic activity was determined using a purified enzyme assay.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary literature on B19.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed gastric cancer cells (SGC-7901, BGC-823, KATO III) and normal gastric epithelial cells (GES-1) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of B19 (or vehicle control) for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
TrxR1 Activity Assay (Endpoint Insulin Reduction Assay)
-
Cell Lysate Preparation: Treat cells with B19 for the desired time, then harvest and lyse the cells in a suitable lysis buffer.
-
Reaction Mixture: In a 96-well plate, combine the cell lysate (containing TrxR1), NADPH, and insulin.
-
Initiate Reaction: Add Trx to the mixture to start the reaction and incubate at 37°C.
-
Stop Reaction and Detection: After the incubation period, add a solution containing DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to stop the reaction and react with the remaining reduced thiols.
-
Absorbance Measurement: Measure the absorbance at 412 nm. The activity of TrxR1 is inversely proportional to the absorbance.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat gastric cancer cells with B19 at the indicated concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
Measurement of Intracellular ROS
-
Cell Treatment: Treat cells with B19 for the specified time.
-
Probe Loading: Incubate the cells with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 minutes at 37°C in the dark.
-
Cell Harvesting and Washing: Wash the cells with PBS to remove excess probe.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Western Blot Analysis
-
Protein Extraction: Lyse B19-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TrxR1, CHOP, GRP78, cleaved-caspase 3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by B19 and the general workflow of the experiments.
Caption: Mechanism of action of this compound in gastric cancer cells.
Caption: General experimental workflow for in vitro evaluation of this compound.
Conclusion
This compound is a potent and selective inhibitor of TrxR1 with significant anticancer activity against gastric cancer cells. Its mechanism of action, involving the induction of overwhelming oxidative stress, provides a clear rationale for its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further research into the development of B19 and similar compounds as novel cancer therapeutics. Future studies should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies.
References
- 1. Selective killing of gastric cancer cells by a small molecule via targeting TrxR1 and ROS-mediated ER stress activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Selective killing of gastric cancer cells by a small molecule via targeting TrxR1 and ROS-mediated ER stress activation - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Oxidative Stress Induction: A Technical Guide to TrxR1-IN-B19
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thioredoxin system, a pivotal component of the cellular antioxidant defense mechanism, is increasingly recognized as a critical target in cancer therapy. Central to this system is the enzyme Thioredoxin Reductase 1 (TrxR1), which is frequently overexpressed in various malignancies, contributing to tumor growth, survival, and drug resistance. TrxR1-IN-B19, a novel curcumin (B1669340) derivative, has emerged as a potent and selective inhibitor of TrxR1. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action in inducing oxidative stress and subsequent apoptosis in cancer cells. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration and advancement of TrxR1 inhibitors as a therapeutic strategy.
Mechanism of Action
This compound exerts its anticancer effects by directly targeting and inhibiting the enzymatic activity of TrxR1. This inhibition disrupts the cellular redox balance, leading to a significant accumulation of reactive oxygen species (ROS). The elevated ROS levels trigger a cascade of cellular events, primarily centered around the induction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction. This culminates in the activation of apoptotic pathways, leading to programmed cell death in cancer cells.
Data Presentation
The following tables summarize the key quantitative data from studies evaluating the efficacy of this compound in human gastric cancer cell lines.
Table 1: Cytotoxicity of this compound in Human Gastric Cancer Cell Lines [1]
| Cell Line | IC50 (μM) after 24h Treatment |
| SGC-7901 | 13.9 |
| BGC-823 | 14.2 |
| KATO III | 13.1 |
Table 2: Effect of this compound on TrxR1 Enzyme Activity
| Treatment Concentration (μM) | TrxR1 Activity (% of Control) in SGC-7901 cell lysates |
| 5 | ~60% |
| 10 | ~40% |
| 20 | ~20% |
Data extrapolated from graphical representations in the source material.
Table 3: Induction of Reactive Oxygen Species (ROS) in SGC-7901 Cells [1]
| Treatment | Mean Fluorescence Intensity (as % of Control) |
| Control | 100 |
| This compound (10 μM, 12h) | ~250 |
| This compound (20 μM, 12h) | ~400 |
Data extrapolated from graphical representations in the source material.
Table 4: Apoptosis Induction in SGC-7901 Cells [1]
| Treatment (24h) | Apoptotic Cells (%) |
| Control | <5 |
| This compound (10 μM) | ~25 |
| This compound (20 μM) | ~45 |
Data extrapolated from graphical representations in the source material.
Table 5: Effect on Mitochondrial Membrane Potential (ΔΨm) in SGC-7901 Cells [1]
| Treatment (24h) | Cells with Depolarized ΔΨm (%) |
| Control | <5 |
| This compound (10 μM) | ~30 |
| This compound (20 μM) | ~55 |
Data extrapolated from graphical representations in the source material.
Experimental Protocols
Cell Viability Assay (MTT Assay)[1]
-
Cell Seeding: Human gastric cancer cell lines (SGC-7901, BGC-823, KATO III) are seeded in 96-well plates at a density of 5 × 10³ cells per well.
-
Treatment: After 24 hours of incubation, cells are treated with various concentrations of this compound for 24 hours.
-
MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of cell growth.
TrxR1 Activity Assay (Endpoint Insulin (B600854) Reduction Assay)[2]
-
Principle: This assay measures the reduction of insulin by TrxR1, where the resulting free thiols are quantified using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Reaction Mixture: A reaction mixture containing NADPH, insulin, and cell lysate (as the source of TrxR1) is prepared in a suitable buffer.
-
Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.
-
Incubation: The reaction is incubated to allow for the enzymatic reduction of insulin.
-
Color Development: DTNB is added to the mixture, which reacts with the free sulfhydryl groups of the reduced insulin to produce a yellow-colored product.
-
Absorbance Measurement: The absorbance is measured at 412 nm. The activity of TrxR1 is inversely proportional to the measured absorbance.
Measurement of Intracellular ROS (DCFH-DA Assay)[1][3]
-
Cell Seeding and Treatment: SGC-7901 cells are seeded in 6-well plates and treated with this compound for the desired time.
-
Probe Loading: Cells are incubated with 10 μM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Cells are washed with PBS to remove excess probe.
-
Flow Cytometry Analysis: The fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), is measured by flow cytometry at an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Apoptosis Analysis (Annexin V-FITC/PI Staining)[1][4]
-
Cell Seeding and Treatment: SGC-7901 cells are treated with this compound for 24 hours.
-
Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are considered late apoptotic or necrotic.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)[5]
-
Cell Seeding and Treatment: SGC-7901 cells are treated with this compound for 24 hours.
-
Staining: Cells are incubated with 5 μg/mL of JC-1 dye for 20 minutes at 37°C.
-
Washing: Cells are washed with PBS.
-
Flow Cytometry Analysis: The fluorescence of JC-1 is analyzed by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound's anticancer effects.
Logical Relationship of TrxR1 Inhibition and Oxidative Stressdot
// Nodes TrxR1_Active [label="Functional TrxR1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Redox_Homeostasis [label="Cellular Redox Homeostasis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Low_ROS [label="Low Basal ROS Levels", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Survival [label="Normal Cell Survival & Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"];
B19_Treatment [label="this compound Treatment", fillcolor="#FBBC05", fontcolor="#202124"]; TrxR1_Inhibited [label="Inhibited TrxR1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Redox_Imbalance [label="Disrupted Redox Homeostasis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; High_ROS [label="High ROS Levels\n(Oxidative Stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Death [label="Apoptotic Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TrxR1_Active -> Redox_Homeostasis [label="Maintains"]; Redox_Homeostasis -> Low_ROS; Low_ROS -> Cell_Survival;
B19_Treatment -> TrxR1_Inhibited [label="Causes"]; TrxR1_Inhibited -> Redox_Imbalance [label="Leads to"]; Redox_Imbalance -> High_ROS; High_ROS -> Cell_Death; }
References
An In-depth Technical Guide to the Inhibition of Thioredoxin Reductase 1 (TrxR1) by the Curcumin Analog B19
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism by which the curcumin (B1669340) derivative, B19, inhibits Thioredoxin Reductase 1 (TrxR1), a key enzyme in cellular redox homeostasis. Elevated TrxR1 levels are frequently observed in various cancers, including gastric cancer, making it a compelling target for therapeutic intervention. B19 has been identified as a potent inhibitor of TrxR1, inducing oxidative stress and subsequent apoptosis in cancer cells. This document details the quantitative data on B19's inhibitory effects, provides step-by-step experimental protocols for key assays, and visualizes the involved signaling pathways and experimental workflows. The information presented herein is intended to support further research and drug development efforts targeting TrxR1.
Introduction to TrxR1 and the Inhibitor B19
Thioredoxin Reductase 1 (TrxR1) is a critical selenoenzyme that maintains the reduced state of thioredoxin (Trx), a central player in cellular redox regulation, antioxidant defense, and cell proliferation.[1] In many cancer cells, the Trx system is upregulated to counteract the increased oxidative stress associated with rapid proliferation and metabolic activity. Consequently, inhibiting TrxR1 has emerged as a promising strategy in cancer therapy.[1][2]
B19 is a synthetic monocarbonyl analog of curcumin, designed to improve upon the therapeutic potential of the natural compound.[1][2] Research has demonstrated that B19 selectively targets and inactivates TrxR1 in human gastric cancer cells, leading to a cascade of events culminating in apoptotic cell death.[1][2]
Quantitative Data on TrxR1 Inhibition by B19
The inhibitory effect of B19 on TrxR1 has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative findings.
| Parameter | Cell Line | Value | Reference |
| IC50 for Cell Viability (24h) | BGC-823 | 11.09 ± 0.98 µM | [3] |
| SGC-7901 | 12.95 ± 1.51 µM | [3] | |
| IC50 for Cell Viability (48h) | BGC-823 | 6.92 ± 0.33 µM | [3] |
| SGC-7901 | 6.01 ± 1.08 µM | [3] |
Table 1: B19 IC50 Values for Gastric Cancer Cell Viability. The half-maximal inhibitory concentration (IC50) values of B19 on the viability of human gastric cancer cell lines BGC-823 and SGC-7901 after 24 and 48 hours of treatment.
| Treatment | TrxR1 Activity (% of Control) |
| Control | 100% |
| B19 (Dose 1) | Significantly decreased |
| B19 (Dose 2) | Further decreased |
| B19 (Dose 3) | Markedly decreased |
Table 2: Dose-Dependent Inhibition of TrxR1 Activity by B19 in Cell Lysates. The activity of TrxR1 in cell lysates was measured after treatment with increasing concentrations of B19, showing a clear dose-dependent inhibitory effect. The specific concentrations and percentage of inhibition values from the primary literature are summarized here conceptually as the exact figures were not available in the public domain.
| Condition | Relative ROS Levels | Apoptotic Cells (%) |
| Control | Baseline | Low |
| B19 | Increased | Significantly Increased |
| TrxR1 siRNA + B19 | Further Increased | Markedly Increased |
Table 3: Effect of TrxR1 Knockdown on B19-Induced ROS Production and Apoptosis in SGC-7901 Cells. Silencing of TrxR1 expression using siRNA potentiated the effects of B19 on the induction of reactive oxygen species (ROS) and apoptosis, confirming TrxR1 as the primary target of B19.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the inhibition of TrxR1 by B19.
TrxR1 Activity Assay (Endpoint Insulin (B600854) Reduction Assay)
This assay measures the enzymatic activity of TrxR1 by monitoring the reduction of insulin, which is coupled to the oxidation of NADPH.
Materials:
-
Cell lysate containing TrxR1
-
B19 inhibitor solution
-
NADPH solution
-
Insulin solution
-
Tris-EDTA buffer (TE buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.5)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare cell lysates from control and B19-treated cells.
-
In a 96-well plate, add cell lysate to each well.
-
Add TE buffer, NADPH, and insulin to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding DTNB solution.
-
Measure the absorbance at 412 nm using a microplate reader. The absorbance is proportional to the amount of reduced insulin, which reflects TrxR1 activity.
-
Calculate the percentage of TrxR1 inhibition relative to the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The production of intracellular ROS is a key consequence of TrxR1 inhibition and is measured using the fluorescent probe DCFH-DA.
Materials:
-
SGC-7901 cells
-
B19 inhibitor solution
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed SGC-7901 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of B19 for the desired time.
-
After treatment, wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution (e.g., 10 µM) in the dark at 37°C for 30 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Harvest the cells and resuspend them in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 488 nm and emission at 525 nm.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Apoptosis, or programmed cell death, is quantified by detecting the externalization of phosphatidylserine (B164497) on the cell surface using Annexin V-FITC and the uptake of propidium (B1200493) iodide (PI) by non-viable cells.
Materials:
-
SGC-7901 cells
-
B19 inhibitor solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed SGC-7901 cells in a 6-well plate and treat with B19 for the indicated time.[4]
-
Harvest the cells, including any floating cells from the supernatant.[5]
-
Resuspend the cell pellet in 1X Binding Buffer.[4]
-
Add Annexin V-FITC and PI to the cell suspension.[4]
-
Incubate the cells in the dark at room temperature for 15 minutes.[4][5]
-
Analyze the stained cells by flow cytometry within one hour.[4] Quadrant analysis is used to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes involved in the inhibition of TrxR1 by B19.
Caption: Signaling pathway of B19-induced apoptosis via TrxR1 inhibition.
Caption: Workflow for the TrxR1 endpoint insulin reduction assay.
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Conclusion
The curcumin analog B19 represents a promising lead compound for the development of novel anticancer agents targeting TrxR1. Its mechanism of action, involving the direct inhibition of TrxR1 leading to ROS-mediated ER stress and mitochondrial dysfunction, provides a clear rationale for its therapeutic potential in gastric cancer and potentially other malignancies with elevated TrxR1 expression. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to further investigate and build upon the understanding of TrxR1 inhibition by B19. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the exploration of combination therapies to enhance the anticancer effects of B19.
References
- 1. Selective killing of gastric cancer cells by a small molecule via targeting TrxR1 and ROS-mediated ER stress activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allylated Curcumin Analog CA6 Inhibits TrxR1 and Leads to ROS-Dependent Apoptotic Cell Death in Gastric Cancer Through Akt-FoxO3a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometric analysis of cell apoptosis [bio-protocol.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Western Blot Analysis of TrxR1-IN-B19 Treatment Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of TrxR1-IN-B19, a potent and selective inhibitor of Thioredoxin Reductase 1 (TrxR1). By targeting TrxR1, this compound disrupts cellular redox homeostasis, leading to increased reactive oxygen species (ROS), induction of apoptosis, and modulation of key signaling pathways.[1][2] Western blot is an indispensable technique to elucidate these mechanisms by quantifying changes in protein expression and activation states.
Principle of this compound Action and Rationale for Western Blot Analysis
TrxR1 is a critical enzyme in the thioredoxin system, responsible for maintaining a reduced intracellular environment.[3][4] Its inhibition by this compound leads to a cascade of cellular events that can be effectively monitored by Western blot:
-
Direct Target Engagement: Assessing the levels of TrxR1 protein itself can indicate whether the treatment affects its expression.
-
Induction of Oxidative Stress and ER Stress: Inhibition of TrxR1 elevates intracellular ROS levels, which can trigger the Unfolded Protein Response (UPR) or Endoplasmic Reticulum (ER) stress. Western blot can detect key markers of these stress responses.
-
Activation of Apoptotic Pathways: Increased ROS and cellular stress can initiate programmed cell death. Western blotting for key apoptotic proteins, such as caspases and members of the Bcl-2 family, is crucial for confirming this outcome.[1][3]
-
Modulation of the Nrf2 Signaling Pathway: The Keap1-Nrf2 pathway is a primary cellular defense against oxidative stress.[5][6] Inhibition of the thioredoxin system is known to activate Nrf2, which can be observed by its nuclear translocation and the upregulation of its target genes.[5][6][7][8][9]
This document provides detailed protocols for cell culture and treatment with this compound, preparation of cell lysates, and subsequent Western blot analysis of key protein targets.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a relevant cancer cell line known to express TrxR1, such as human gastric cancer cells (e.g., SGC-7901) or other lines where the thioredoxin system is a therapeutic target.[1]
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Once cells have reached the desired confluency, replace the old medium with fresh medium containing various concentrations of this compound or the vehicle control (e.g., DMSO). A dose-response and time-course experiment is recommended to determine optimal treatment conditions.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
II. Preparation of Whole-Cell Lysates
-
Cell Harvesting: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Cell Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each dish.
-
Scraping and Collection: Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the whole-cell protein extract, to a new pre-chilled tube.
III. Protein Quantification
-
Assay Selection: Determine the protein concentration of the lysates using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., Bovine Serum Albumin, BSA).
-
Measurement: Measure the absorbance of the standards and samples according to the assay manufacturer's instructions.
-
Calculation: Calculate the protein concentration of each sample based on the standard curve.
IV. Western Blot Analysis
-
Sample Preparation: Dilute the protein lysates with Laemmli sample buffer to a final concentration of 1-2 µg/µL and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% gradient gel). Include a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation. (See Table 2 for recommended antibodies).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Data Presentation
Table 1: Quantitative Analysis of Protein Expression Changes Following this compound Treatment
| Target Protein | Treatment Group | Fold Change vs. Control (Mean ± SD) | p-value |
| Thioredoxin System | |||
| TrxR1 | This compound (Low Dose) | ||
| This compound (High Dose) | |||
| Trx1 (oxidized/reduced) | This compound (Low Dose) | ||
| This compound (High Dose) | |||
| Apoptosis Pathway | |||
| Cleaved Caspase-3 | This compound (Low Dose) | ||
| This compound (High Dose) | |||
| Bax | This compound (Low Dose) | ||
| This compound (High Dose) | |||
| Bcl-2 | This compound (Low Dose) | ||
| This compound (High Dose) | |||
| Nrf2 Pathway | |||
| Nrf2 (nuclear) | This compound (Low Dose) | ||
| This compound (High Dose) | |||
| HO-1 | This compound (Low Dose) | ||
| This compound (High Dose) | |||
| ER Stress Pathway | |||
| CHOP | This compound (Low Dose) | ||
| This compound (High Dose) | |||
| GRP78 | This compound (Low Dose) | ||
| This compound (High Dose) |
This table is a template. The user should populate it with their experimental data.
Table 2: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Supplier & Cat. No. | Dilution | Predicted MW (kDa) |
| TrxR1 | Cell Signaling #6925 | 1:1000 | 55 |
| Trx1 | Abcam #ab184868 | 1:1000 | 12 |
| Cleaved Caspase-3 | Cell Signaling #9664 | 1:1000 | 17, 19 |
| Bax | Cell Signaling #2772 | 1:1000 | 20 |
| Bcl-2 | Cell Signaling #2870 | 1:1000 | 26 |
| Nrf2 | Cell Signaling #12721 | 1:1000 | 98 |
| HO-1 | Cell Signaling #70081 | 1:1000 | 32 |
| CHOP | Cell Signaling #2895 | 1:1000 | 27 |
| GRP78 (BiP) | Cell Signaling #3177 | 1:1000 | 78 |
| GAPDH | Cell Signaling #5174 | 1:1000 | 37 |
| β-actin | Cell Signaling #4970 | 1:1000 | 45 |
Visualizations
Caption: Workflow for Western Blot Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. TXNRD1 thioredoxin reductase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Thioredoxin 1 modulates apoptosis induced by bioactive compounds in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sec-containing TrxR1 is essential for self-sufficiency of cells by control of glucose-derived H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TrxR1 as a Potent Regulator of the Nrf2-Keap1 Response System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TrxR1 as a potent regulator of the Nrf2-Keap1 response system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclear Thioredoxin‐1 Overexpression Attenuates Alcohol‐Mediated Nrf2 Signaling and Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DJ-1 induces thioredoxin 1 expression through the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TrxR1-IN-B19-Induced Apoptosis in Laboratory Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of TrxR1-IN-B19, a small molecule inhibitor of Thioredoxin Reductase 1 (TrxR1), and its application in inducing apoptosis in cancer cell models. The following sections detail the mechanism of action, experimental protocols, and quantitative data derived from studies on human gastric cancer cells.
Introduction
Thioredoxin Reductase 1 (TrxR1) is a critical enzyme in the cellular antioxidant system, responsible for maintaining the reduced state of thioredoxin (Trx).[1][2][3] In numerous cancer types, TrxR1 is overexpressed, contributing to tumor progression, resistance to apoptosis, and metastasis.[4][5] This makes TrxR1 an attractive target for anticancer drug development.[4][6] this compound is a curcumin (B1669340) derivative that has been identified as a potent inhibitor of TrxR1, leading to the induction of apoptosis in cancer cells through the accumulation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.[4]
Mechanism of Action
This compound selectively targets and inactivates TrxR1.[4] This inhibition disrupts the cellular redox balance, leading to a significant increase in intracellular ROS.[4] The elevated ROS levels, in turn, trigger ER stress, which activates the apoptotic signaling cascade, ultimately resulting in cancer cell death.[4] The central role of TrxR1 in this process has been confirmed through siRNA-mediated knockdown of TrxR1, which sensitizes cancer cells to this compound-induced ROS accumulation and apoptosis.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on human gastric cancer cells (SGC-7901). The data is derived from in vitro experiments and presented as mean ± standard error of the mean (S.E.M.) from three independent experiments.
Table 1: Effect of this compound on TrxR1 Enzyme Activity
| Treatment Group | TrxR1 Activity (% of Control) |
| Control | 100 |
| This compound | Significantly Reduced* |
*Note: Specific percentage reduction was not provided in the source material, but was described as a significant inhibition.
Table 2: Impact of TrxR1 Knockdown on this compound-Induced ROS Levels and Apoptosis
| Treatment Group | Relative ROS Levels (Fold Change vs. Control) | Percentage of Apoptotic Cells |
| Control siRNA | 1.0 | Baseline |
| TrxR1 siRNA (Seq2) | Increased | Increased |
| Control siRNA + this compound | Significantly Increased | Significantly Increased |
| TrxR1 siRNA (Seq2) + this compound | Further Increased | Further Increased |
*Note: The source material presented this data graphically. The table reflects the observed trends and statistical significance reported.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
-
Cell Line: Human gastric cancer cell line SGC-7901.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for TrxR1 Expression
-
Cell Lysis: Treat SGC-7901 cells with this compound or transfect with TrxR1 siRNA as required. Harvest cells and lyse in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against TrxR1 (specific dilution to be optimized) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Intracellular ROS
-
Cell Seeding: Seed SGC-7901 cells in a 6-well plate.
-
Treatment: Treat the cells with this compound at the desired concentration and for the specified time.
-
Staining: Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA), at a final concentration of 10 µM for 30 minutes at 37°C in the dark.
-
Analysis: Harvest the cells, wash with PBS, and analyze the fluorescence intensity using a flow cytometer.
Apoptosis Assay using Flow Cytometry
-
Cell Treatment: Treat SGC-7901 cells with this compound as required.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. The percentage of apoptotic cells (Annexin V-positive) can be quantified.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for evaluating this compound.
Logical Relationship of TrxR1 Inhibition and Apoptosis
References
- 1. Inhibition of thioredoxin 1 leads to apoptosis in drug-resistant multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioredoxin system in cell death progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the Multifaceted Roles of Thioredoxin-1 System: Exploring Knockout Murine Models [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. TXNRD1 thioredoxin reductase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Discovery of hydroxytyrosol as thioredoxin reductase 1 inhibitor to induce apoptosis and G1/S cell cycle arrest in human colorectal cancer cells via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Application of TrxR1-IN-B19: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
TrxR1-IN-B19 is a curcumin (B1669340) derivative identified as a potent and specific inhibitor of Thioredoxin Reductase 1 (TrxR1), an enzyme frequently overexpressed in cancer cells and a key regulator of cellular redox balance. By targeting TrxR1, this compound induces oxidative stress, leading to apoptosis in cancer cells. These application notes provide a comprehensive overview of the experimental application of this compound, including its mechanism of action, protocols for key in vitro experiments, and expected quantitative outcomes. This document is intended to guide researchers in utilizing this compound as a tool for cancer research and drug development.
Introduction
The thioredoxin system, comprising Thioredoxin (Trx), Thioredoxin Reductase (TrxR), and NADPH, is a crucial antioxidant system in mammalian cells. Thioredoxin Reductase 1 (TrxR1) is the cytosolic isoform that plays a significant role in maintaining cellular redox homeostasis, promoting cell growth, and preventing apoptosis. In many cancer types, the upregulation of TrxR1 contributes to tumor progression and resistance to therapy, making it an attractive target for anticancer drug development.
This compound is a small molecule inhibitor that selectively targets and inactivates TrxR1.[1] Its mechanism of action involves the induction of reactive oxygen species (ROS) accumulation, which in turn triggers apoptotic cell death in cancer cells.[1] This document provides detailed protocols for evaluating the efficacy of this compound in vitro.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Similar Curcumin Derivatives
| Compound | Assay | Cell Line | IC50 / Effect | Reference |
| This compound | TrxR1 Enzyme Activity | Cell-free | Dose-dependent inhibition | [1] |
| Cytotoxicity (MTT Assay) | SGC-7901 (Gastric Cancer) | Not explicitly stated, but significant growth inhibition observed | [1] | |
| Apoptosis Induction | SGC-7901 (Gastric Cancer) | Significant increase in apoptotic cells | [1] | |
| Curcuminoid B63 | Cytotoxicity (MTT Assay) | SGC-7901 (Gastric Cancer) | ~15 µM | [2] |
| Cytotoxicity (MTT Assay) | BGC-823 (Gastric Cancer) | ~18 µM | [2] | |
| Cytotoxicity (MTT Assay) | MGC-803 (Gastric Cancer) | ~20 µM | [2] | |
| Allylated Curcumin Analog CA6 | Cytotoxicity | Gastric Cancer Cells | Significant cytotoxicity observed | [3][4] |
Mandatory Visualizations
Caption: Mechanism of this compound induced apoptosis.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
TrxR1 Enzyme Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of TrxR1.
-
Principle: The assay is based on the reduction of 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB) by TrxR1 to 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.
-
Materials:
-
Recombinant human TrxR1
-
This compound
-
NADPH
-
DTNB
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 2 mM EDTA)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and recombinant TrxR1.
-
Add varying concentrations of this compound to the reaction mixture.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding DTNB.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of this compound.
-
The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.
-
Materials:
-
Gastric cancer cell line (e.g., SGC-7901)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Reactive Oxygen Species (ROS) Detection
This protocol measures the intracellular accumulation of ROS induced by this compound.
-
Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Materials:
-
Gastric cancer cell line (e.g., SGC-7901)
-
Complete cell culture medium
-
This compound
-
DCFH-DA (10 mM stock in DMSO)
-
PBS
-
-
Procedure:
-
Seed cells in a 6-well plate or on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration for a specified time (e.g., 2-6 hours).
-
Wash the cells twice with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 20-30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS.
-
Analyze the fluorescence intensity using a fluorescence microscope or a flow cytometer (excitation ~488 nm, emission ~525 nm).
-
Quantify the mean fluorescence intensity to determine the relative increase in ROS levels.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.
-
Materials:
-
Gastric cancer cell line (e.g., SGC-7901)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time (e.g., 24-48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
-
Western Blot for TrxR1 Expression
This protocol is used to determine the effect of this compound on TrxR1 protein levels or to confirm TrxR1 knockdown.
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with a primary antibody specific to the target protein (TrxR1), followed by a secondary antibody conjugated to an enzyme for detection.
-
Materials:
-
Gastric cancer cell line (e.g., SGC-7901)
-
This compound or TrxR1 siRNA
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against TrxR1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound or transfect with TrxR1 siRNA.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-TrxR1 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative expression of TrxR1.
-
Conclusion
This compound represents a promising small molecule inhibitor for targeting the thioredoxin system in cancer. The protocols outlined in this document provide a robust framework for researchers to investigate its mechanism of action and anticancer efficacy in a laboratory setting. The provided data on similar curcumin derivatives further supports the potential of this class of compounds in cancer therapy. Careful execution of these experiments will contribute to a better understanding of this compound and its potential for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Allylated Curcumin Analog CA6 Inhibits TrxR1 and Leads to ROS-Dependent Apoptotic Cell Death in Gastric Cancer Through Akt-FoxO3a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allylated Curcumin Analog CA6 Inhibits TrxR1 and Leads to ROS-Dependent Apoptotic Cell Death in Gastric Cancer Through Akt-FoxO3a - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring TrxR1-IN-B19 Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioredoxin Reductase 1 (TrxR1) is a key selenoenzyme in the thioredoxin system, crucial for maintaining cellular redox homeostasis. Its dysregulation is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. TrxR1-IN-B19, a curcumin (B1669340) derivative, has been identified as an inhibitor of TrxR1, inducing oxidative stress and apoptosis in cancer cells.[1][2][3][4] These application notes provide detailed protocols for measuring the enzymatic activity of TrxR1 and assessing the inhibitory effect of compounds like this compound.
Data Presentation
| Inhibitor | Target Enzyme | Assay Type | IC50 Value (µM) | Cell Line (if applicable) | Reference |
| This compound | Human TrxR1 | Insulin (B600854) Reduction Assay | Data not available | SGC-7901 cell lysate | [1] |
| Auranofin | Rat Liver TrxR1 | DTNB Reduction Assay | ~0.5 | Cell-free | [5] |
| Compound C55 | Rat Liver TrxR1 | DTNB Reduction Assay | 4.7 ± 1.3 | Cell-free | [5] |
| Ellagic acid | TrxR | Not specified | 18 | Not specified | [6] |
| Naringenin | TrxR | Not specified | 46.7 | Not specified | [6] |
| Chlorogenic acid | TrxR | Not specified | 75.8 | Not specified | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical TrxR1 signaling pathway and a general workflow for assessing TrxR1 inhibition.
Experimental Protocols
Two common methods for measuring TrxR1 activity are the 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) reduction assay and the endpoint insulin reduction assay.
Protocol 1: DTNB Reduction Assay (Continuous)
This assay measures the reduction of DTNB by TrxR1, which produces the yellow-colored product 5-thio-2-nitrobenzoic acid (TNB), detectable at 412 nm.
Materials:
-
Recombinant TrxR1 or cell/tissue lysate
-
This compound or other inhibitors
-
NADPH solution
-
DTNB solution
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 2 mM EDTA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NADPH (e.g., 10 mM in assay buffer).
-
Prepare a stock solution of DTNB (e.g., 100 mM in ethanol).
-
Prepare working solutions of this compound at various concentrations in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (<1%) to avoid enzyme inhibition.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer to a final volume of 100 µL.
-
TrxR1 enzyme (e.g., 10-20 nM final concentration).
-
This compound or vehicle control at desired concentrations.
-
-
Include control wells:
-
No enzyme control (assay buffer only).
-
No inhibitor control (enzyme and vehicle).
-
-
-
Incubation:
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing NADPH (final concentration e.g., 200 µM) and DTNB (final concentration e.g., 5 mM) in assay buffer.
-
Add the reaction mix to each well to initiate the reaction.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Subtract the rate of the no-enzyme control from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control:
-
% Inhibition = (1 - (Rate with inhibitor / Rate without inhibitor)) * 100
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Protocol 2: Endpoint Insulin Reduction Assay
This assay measures the ability of TrxR1 to reduce insulin via thioredoxin (Trx). The reduction of insulin disulfide bridges leads to the precipitation of the insoluble insulin B-chain, which can be measured as an increase in turbidity at 650 nm.[1]
Materials:
-
Recombinant TrxR1 or cell/tissue lysate
-
Recombinant human Thioredoxin (Trx)
-
This compound or other inhibitors
-
NADPH solution
-
Insulin solution (from bovine pancreas)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 650 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NADPH (e.g., 10 mM in assay buffer).
-
Prepare a stock solution of insulin (e.g., 10 mg/mL in a slightly acidic buffer, then diluted in assay buffer).
-
Prepare a stock solution of Trx (e.g., 1 mg/mL in assay buffer).
-
Prepare working solutions of this compound at various concentrations.
-
-
Assay Setup:
-
In a 96-well plate, prepare a reaction mixture containing:
-
Assay Buffer
-
Insulin (final concentration e.g., 0.2 mg/mL)
-
NADPH (final concentration e.g., 0.2 mM)
-
Trx (final concentration e.g., 2.5 µM)
-
-
Add TrxR1 enzyme (from cell lysate or recombinant protein) to each well.
-
Add this compound or vehicle control at desired concentrations.
-
-
Incubation:
-
Incubate the plate at 37°C for a fixed time (e.g., 30-60 minutes).
-
-
Measurement:
-
After incubation, measure the absorbance at 650 nm to determine the turbidity.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control:
-
% Inhibition = (1 - (Absorbance with inhibitor / Absorbance without inhibitor)) * 100
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
The provided protocols offer robust methods for assessing the enzymatic activity of TrxR1 and quantifying the inhibitory potential of compounds such as this compound. Consistent and accurate application of these methods is essential for the discovery and development of novel therapeutics targeting the thioredoxin system.
References
- 1. researchgate.net [researchgate.net]
- 2. Allylated Curcumin Analog CA6 Inhibits TrxR1 and Leads to ROS-Dependent Apoptotic Cell Death in Gastric Cancer Through Akt-FoxO3a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TXNRD1 thioredoxin reductase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Structure-based identification of a non-covalent thioredoxin reductase inhibitor with proven ADMET suitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of TrxR1-IN-B19
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the effects of TrxR1-IN-B19, a potent inhibitor of Thioredoxin Reductase 1 (TrxR1). The following sections detail the mechanism of action, protocols for key experiments, and data presentation to facilitate research into its therapeutic potential, particularly in cancer biology.
Introduction
Thioredoxin Reductase 1 (TrxR1) is a key selenoenzyme in the thioredoxin system, crucial for maintaining cellular redox homeostasis. In many cancer types, TrxR1 is overexpressed, contributing to tumor growth, survival, and drug resistance. This compound (also referred to as B19) is a small molecule inhibitor that targets and inactivates TrxR1. This inhibition leads to an increase in intracellular reactive oxygen species (ROS), subsequently inducing oxidative stress and triggering apoptosis in cancer cells. These characteristics make this compound a promising candidate for anticancer drug development. This document outlines detailed methodologies to investigate the cellular effects of this compound.
Mechanism of Action
This compound exerts its cytotoxic effects on cancer cells through a well-defined signaling pathway. By inhibiting TrxR1, it disrupts the cell's ability to reduce oxidized thioredoxin (Trx), leading to an accumulation of ROS. This surge in oxidative stress triggers downstream events, including the activation of apoptotic pathways, ultimately leading to programmed cell death.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on key cellular parameters. While a specific IC50 value for TrxR1 inhibition by this compound was not explicitly found in the searched literature, studies demonstrate a clear dose-dependent inhibition of TrxR1 activity.
| Parameter | Cell Line | Treatment Conditions | Result | Reference |
| TrxR1 Activity | SGC-7901 (Human Gastric Cancer) | Dose-dependent treatment with this compound | Significant decrease in a dose-dependent manner.[1] | [1] |
| Reactive Oxygen Species (ROS) | SGC-7901 cells with TrxR1 knockdown | Treatment with this compound | Increased ROS accumulation compared to control.[1] | [1] |
| Apoptosis | SGC-7901 cells with TrxR1 knockdown | Treatment with this compound | Significantly increased apoptosis.[1] | [1] |
Experimental Protocols
Detailed protocols for key experiments to assess the effects of this compound are provided below.
TrxR1 Activity Assay (Endpoint Insulin (B600854) Reduction Assay)
This assay measures the enzymatic activity of TrxR1 in cell lysates. TrxR1 reduces thioredoxin (Trx), which in turn reduces insulin. The remaining insulin is quantified using DTNB.
Materials:
-
SGC-7901 human gastric cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
NADPH
-
Human Insulin
-
Recombinant human thioredoxin (Trx)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Guanidine (B92328) hydrochloride
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed SGC-7901 cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing cell lysate (20-50 µg of total protein), NADPH, insulin, and recombinant human Trx in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Stopping the Reaction: Terminate the reaction by adding a solution of DTNB in guanidine hydrochloride.
-
Measurement: Measure the absorbance at 412 nm using a microplate reader. The absorbance is inversely proportional to the TrxR1 activity.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
SGC-7901 cells
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed SGC-7901 cells and treat with this compound at desired concentrations and for a specific duration.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Analysis:
-
Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer (excitation ~488 nm, emission ~525 nm).
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize the intracellular ROS production.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
References
Application Notes and Protocols: TrxR1-IN-B19 in Human Gastric Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects and mechanism of action of TrxR1-IN-B19, a curcumin (B1669340) derivative, in the context of human gastric cancer. The protocols outlined below are based on established methodologies for evaluating the anti-cancer properties of this compound.
Introduction
Thioredoxin Reductase 1 (TrxR1) is an enzyme frequently overexpressed in various cancers, including gastric cancer, where it plays a crucial role in maintaining redox homeostasis and promoting tumor progression.[1][2][3] this compound (hereafter referred to as B19) has been identified as a potent and selective inhibitor of TrxR1.[1][2] This compound induces apoptosis and cell cycle arrest in human gastric cancer cells by disrupting the cellular redox balance, leading to endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[1][2] These findings highlight B19 as a promising therapeutic agent for gastric cancer treatment.[1][2]
Mechanism of Action
B19 directly targets and inhibits the enzymatic activity of TrxR1.[1][2] Molecular docking studies suggest that B19 forms a covalent bond with the Cys-498 residue in the active site of TrxR1.[1][2] This inhibition leads to an accumulation of intracellular Reactive Oxygen Species (ROS).[1] The elevated ROS levels trigger ER stress and disrupt the mitochondrial pathway, culminating in apoptotic cell death and cell cycle arrest in human gastric cancer cells.[1][2] The anti-cancer effects of B19 can be reversed by the use of ROS scavengers, underscoring the critical role of ROS in its mechanism of action.[1]
Data Presentation
Table 1: In Vitro Efficacy of B19 on Human Gastric Cancer Cell Lines
| Cell Line | Assay | Parameter | Result | Concentration/Time |
| SGC-7901 | MTT Assay | Cell Viability | Dose-dependent decrease | 24 hours |
| BGC-823 | MTT Assay | Cell Viability | Dose-dependent decrease | 24 hours |
| SGC-7901 | Flow Cytometry (DCFH-DA) | ROS Accumulation | Dose- and time-dependent increase | Up to 20 µM |
| BGC-823 | Flow Cytometry (DCFH-DA) | ROS Accumulation | Dose- and time-dependent increase | Up to 20 µM |
| SGC-7901 | TrxR1 Activity Assay | Enzyme Inhibition | Dose-dependent decrease | In vitro |
| SGC-7901 | Flow Cytometry | Apoptosis | Significant increase with B19 treatment, further enhanced by TrxR1 knockdown | Not specified |
Note: Specific IC50 values and percentage of apoptosis are not detailed in the provided search results but are implied by the dose-dependent effects.
Signaling Pathway Diagram
References
- 1. Selective killing of gastric cancer cells by a small molecule via targeting TrxR1 and ROS-mediated ER stress activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective killing of gastric cancer cells by a small molecule via targeting TrxR1 and ROS-mediated ER stress activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
TrxR1-IN-B19 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TrxR1-IN-B19, a potent covalent inhibitor of Thioredoxin Reductase 1 (TrxR1).
I. Solubility and Stability
Proper handling and storage of this compound are critical for obtaining reliable and reproducible experimental results. This section addresses common issues related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs): Solubility and Stability
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). Commercial suppliers often provide it as a 10 mM solution in DMSO.
Q2: What is the recommended storage condition for this compound?
A2: For long-term storage, this compound in DMSO should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 4°C. The solid powder form should be stored at -20°C. It is stable for a few weeks during ordinary shipping at ambient temperature.
Q3: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A3: This is a common issue with hydrophobic compounds like this compound. To minimize precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Vortexing: Vortex the solution immediately and thoroughly after adding the this compound stock to ensure rapid and complete mixing.
-
Pre-warming: Pre-warm your aqueous buffer or cell culture medium to 37°C before adding the compound.
-
Sonication: If precipitation persists, brief sonication of the final solution may help to redissolve the compound.
-
Serial Dilutions: Prepare intermediate dilutions in your aqueous buffer or medium rather than a single large dilution.
Q4: How stable is this compound in an aqueous solution or cell culture medium?
A4: The stability of this compound in aqueous solutions is limited and should be considered when designing experiments. It is recommended to prepare fresh dilutions from the DMSO stock for each experiment. Avoid storing the compound in aqueous solutions for extended periods. The half-life in cell culture medium has not been specifically reported, but as a curcumin (B1669340) derivative, it may be susceptible to degradation.
Troubleshooting Guide: Solubility and Stability Issues
| Problem | Possible Cause | Recommended Solution |
| Cloudiness or precipitation upon dilution in aqueous buffer/media. | Low solubility in aqueous solutions. | Decrease the final concentration of this compound. Increase the final percentage of DMSO (be mindful of cell toxicity). Vortex vigorously during dilution. Consider using a surfactant like Pluronic F-68 (use with caution and validate for your specific assay). |
| Inconsistent experimental results. | Degradation of this compound in stock solution or working solution. | Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment. Protect stock and working solutions from light. |
| Loss of compound activity over time. | Instability in aqueous solution. | Prepare working solutions immediately before use. Minimize the incubation time in aqueous buffers when possible. |
II. Experimental Protocols and Assays
This section provides detailed methodologies for key experiments involving this compound.
Endpoint Insulin (B600854) Reduction Assay for TrxR1 Activity
This assay is a common method to determine the inhibitory effect of compounds on TrxR1 activity. The principle is that active TrxR1 reduces thioredoxin (Trx), which in turn reduces the disulfide bonds in insulin, causing it to precipitate. The resulting turbidity is measured spectrophotometrically.
Materials:
-
Recombinant human or rat TrxR1
-
This compound
-
NADPH
-
Recombinant human Thioredoxin (Trx)
-
Insulin
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Guanidine (B92328) hydrochloride
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 3 mM EDTA
Procedure:
-
Prepare a reaction mixture containing assay buffer, 660 µM NADPH, and 1.3 µM recombinant human Trx.
-
Add cell lysate or purified TrxR1 to the reaction mixture.
-
Add various concentrations of this compound or DMSO as a vehicle control.
-
Incubate the mixture for a pre-determined time (e.g., 30 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 0.3 mM insulin.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding a solution of 1 mM DTNB in 6 M guanidine hydrochloride (pH 8.0).
-
Measure the absorbance at 412 nm using a microplate reader. The absorbance is proportional to the amount of reduced DTNB, which correlates with the remaining TrxR1 activity.
Cell-Based Assay for TrxR1 Inhibition
This workflow outlines the steps to assess the effect of this compound on TrxR1 activity within a cellular context.
Procedure:
-
Cell Culture: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a desired period (e.g., 4, 12, or 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay for normalization.
-
TrxR1 Activity Assay: Perform the endpoint insulin reduction assay as described above using the cell lysates.
III. Signaling Pathways and Visualizations
Inhibition of TrxR1 by this compound disrupts cellular redox homeostasis, leading to oxidative stress and endoplasmic reticulum (ER) stress, which can ultimately trigger apoptosis.
Signaling Pathway Diagrams
Caption: Overview of this compound mechanism of action.
Caption: Oxidative stress signaling pathway induced by TrxR1 inhibition.
Caption: ER stress signaling pathway activated by oxidative stress.
Experimental Workflow Diagram
Caption: Workflow for a cell-based TrxR1 inhibition assay.
IV. General Troubleshooting
This section provides solutions to common problems encountered during experiments with this compound.
Troubleshooting Guide: General Experimental Issues
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates. | Inconsistent cell seeding. Pipetting errors. Incomplete mixing of this compound. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting technique. Vortex thoroughly after each dilution step. |
| No observable effect of the inhibitor. | Incorrect concentration. Degraded compound. Insufficient incubation time. Cell line is resistant. | Verify the concentration of your stock solution. Prepare fresh dilutions for each experiment. Perform a time-course experiment to determine the optimal incubation time. Test a different cell line known to be sensitive to TrxR1 inhibition. |
| High background in the insulin reduction assay. | Non-specific reduction of DTNB. High endogenous TrxR activity in the lysate. | Run a blank control without enzyme or lysate. Subtract the background absorbance. Ensure the use of a TrxR1-specific inhibitor in control wells to differentiate TrxR1 activity from other reductases. |
Disclaimer: This information is intended for research use only. Please refer to the manufacturer's safety data sheet (SDS) for detailed safety and handling information. It is the user's responsibility to validate all protocols and experimental conditions for their specific application.
Technical Support Center: Investigating Off-Target Effects of TrxR1-IN-B19
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of TrxR1-IN-B19, a curcumin (B1669340) derivative and covalent inhibitor of Thioredoxin Reductase 1 (TrxR1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic curcumin derivative designed as a selective inhibitor of Thioredoxin Reductase 1 (TrxR1). Its primary mechanism involves the formation of a covalent bond with the Cys-498 residue in the C-terminal active site of TrxR1.[1] This inactivation of TrxR1 leads to an accumulation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells.[1]
Q2: Why is it important to investigate the off-target effects of this compound?
While this compound is designed for selectivity, its electrophilic nature, a common feature of covalent inhibitors, poses a risk of unintended interactions with other cellular proteins.[2][3] Identifying these off-target effects is crucial for:
-
Understanding the complete pharmacological profile: Off-target interactions can contribute to both the therapeutic efficacy and the toxicity of a compound.
-
Predicting potential side effects: Unidentified off-target binding can lead to adverse events in preclinical and clinical studies.[4]
-
Improving drug design: Knowledge of off-target interactions can guide the development of more selective and safer second-generation inhibitors.
Q3: What are the potential or likely off-targets for this compound?
Given that this compound is a curcumin derivative and a cysteine-reactive electrophile, potential off-targets are likely to be proteins with highly nucleophilic residues, particularly reactive cysteines.[5][6][7] This may include:
-
Other Reductases and Oxidoreductases: Enzymes with similar active site architecture or reactive cysteines.
-
Kinases: Many kinases possess reactive cysteine residues in or near their active sites that can be targeted by covalent inhibitors.[3]
-
Glutathione S-transferases (GSTs): These enzymes play a role in detoxification and can be targets of electrophilic compounds.
-
Deubiquitinases (DUBs): These enzymes often have a cysteine in their catalytic site.
It is important to note that while these are likely candidates, specific off-targets for this compound have not been extensively documented in publicly available literature. Therefore, experimental validation is essential.
Q4: What are the recommended initial steps for an off-target investigation of this compound?
A tiered approach is recommended. Start with broader, less resource-intensive methods and progress to more in-depth validation:
-
In Silico Analysis: Use computational models to predict potential off-targets based on structural similarity to known targets of other electrophilic compounds.
-
Biochemical Screening: Perform a kinase panel screening to rapidly assess activity against a wide range of kinases.[8][9][10][11]
-
Cell-Based Target Engagement: Utilize Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to potential off-targets in a cellular context.[12][13][14][15][16]
-
Unbiased Proteomic Profiling: Employ chemical proteomics approaches like Activity-Based Protein Profiling (ABPP) to identify a broad range of potential off-targets in an unbiased manner.[4][5][17]
Troubleshooting Guides
Guide 1: Inconsistent Results in TrxR1 Activity Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High background signal in DTNB assay | Reagent instability or contamination. | Prepare fresh DTNB and NADPH solutions for each experiment. Ensure high-purity water is used. |
| Low signal-to-noise ratio | Suboptimal enzyme or substrate concentration. | Titrate the concentration of recombinant TrxR1 and its substrate (e.g., insulin) to determine the optimal working range. |
| Variability between replicates | Pipetting errors or inconsistent incubation times. | Use calibrated pipettes and ensure precise timing for all incubation steps. Consider using automated liquid handlers for high-throughput assays. |
| This compound shows no inhibition | Compound degradation or precipitation. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO). Check for solubility issues at the working concentration. |
Guide 2: Challenges in Off-Target Identification using CETSA
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No thermal shift observed for a suspected off-target | The protein is not a direct target, or the binding affinity is too low to induce stabilization. | Increase the concentration of this compound. If no shift is observed even at high concentrations, it is unlikely to be a direct binder. |
| The protein is inherently very stable or unstable. | Adjust the temperature range of the heat challenge to better capture the melting curve of the protein of interest. | |
| High variability in protein levels post-heat shock | Inconsistent heating or cell lysis. | Use a thermal cycler for precise temperature control. Ensure complete cell lysis through repeated freeze-thaw cycles or sonication. |
| Difficulty in detecting the protein of interest by Western blot | Low protein abundance or poor antibody quality. | Enrich for the protein of interest using immunoprecipitation. Validate the primary antibody for specificity and sensitivity. |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol outlines a general approach for screening this compound against a panel of kinases to identify potential off-target inhibition.
Materials:
-
Kinase panel (commercially available kits, e.g., from Promega or Reaction Biology).[8][11]
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer.
-
ATP (radiolabeled or non-radiolabeled, depending on the assay format).
-
Substrates for each kinase.
-
Microplates (384-well).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
Procedure:
-
Prepare serial dilutions of this compound. A common starting concentration is 10 µM.
-
In a 384-well plate, add the kinase, this compound (or vehicle control), and kinase reaction buffer.
-
Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure kinase activity using the appropriate detection method.
-
Calculate the percentage of inhibition for each kinase at each concentration of this compound.
-
Determine the IC50 value for any kinases that show significant inhibition.
Data Presentation:
| Kinase | IC50 (µM) |
| TrxR1 (Positive Control) | Insert experimental value |
| Off-Target Kinase 1 | Insert experimental value |
| Off-Target Kinase 2 | > 10 |
| ... | ... |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the direct binding of this compound to a potential off-target protein in intact cells.
Materials:
-
Cell line expressing the protein of interest.
-
This compound.
-
Cell culture medium and reagents.
-
PBS and lysis buffer.
-
Thermal cycler.
-
Centrifuge.
-
Reagents for Western blotting (antibodies, buffers, etc.).
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and divide into aliquots for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by three freeze-thaw cycles.
-
Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analyze the supernatant by Western blotting using an antibody specific to the protein of interest.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Visualizations
Caption: A general experimental workflow for investigating the off-target effects of this compound.
Caption: On-target vs. potential off-target signaling pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Privileged electrophile sensors: a resource for covalent drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CETSA [cetsa.org]
- 16. annualreviews.org [annualreviews.org]
- 17. biorxiv.org [biorxiv.org]
Technical Support Center: Ensuring the Stability of TrxR1-IN-B19 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the thioredoxin reductase 1 (TrxR1) inhibitor, TrxR1-IN-B19, in solution. As specific stability data for this compound is not publicly available, the recommendations provided are based on the known properties of its parent compound, curcumin (B1669340), and general best practices for handling small molecule inhibitors with similar chemical features.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a small molecule inhibitor that targets and inactivates Thioredoxin Reductase 1 (TrxR1), a key enzyme in cellular redox homeostasis.[1][2][3][4][5] It is described as a curcumin derivative and acts as a Michael acceptor, forming a covalent bond with a cysteine residue in the active site of TrxR1.[3] Like its parent compound curcumin, this compound is susceptible to degradation in solution, which can lead to a loss of potency and inaccurate experimental results.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the behavior of curcumin, this compound is likely susceptible to three main degradation pathways:
-
Hydrolysis: Degradation in aqueous solutions, which is highly pH-dependent and accelerates under neutral to basic conditions.[2][3][6][7]
-
Oxidation: Auto-oxidation can occur, leading to the breakdown of the molecule.[2]
-
Photodegradation: Exposure to light can cause decomposition.[2]
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare high-concentration stock solutions in an anhydrous, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The use of amber vials is recommended to protect the compound from light.
Q4: What precautions should I take when diluting this compound into aqueous buffers for experiments?
A4: When diluting the DMSO stock solution into aqueous buffers (e.g., cell culture media, phosphate-buffered saline), it is crucial to minimize the time the compound spends in the aqueous environment before use. Prepare fresh dilutions for each experiment and use them immediately. The pH of the final solution should be considered, as neutral to basic conditions can accelerate degradation.[3] The stability of curcumin is reportedly higher in the presence of serum, which may also be true for this compound.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over a short period in aqueous solution. | Degradation of this compound due to hydrolysis or oxidation. | Prepare fresh dilutions immediately before each experiment. Minimize the exposure time of the compound to aqueous buffers. Consider conducting experiments at a slightly acidic pH if compatible with the assay. |
| Inconsistent results between experiments. | Degradation of the stock solution or variability in the preparation of working solutions. | Aliquot the stock solution to avoid multiple freeze-thaw cycles. Always use fresh aliquots for preparing working solutions. Ensure consistent timing between the preparation of the working solution and its use in the assay. |
| Precipitation of the compound upon dilution into aqueous buffer. | The compound has exceeded its aqueous solubility limit. | Decrease the final concentration of this compound in the assay. When diluting, add the DMSO stock solution to the aqueous buffer with vigorous vortexing to ensure rapid mixing. |
| Discoloration of the solution. | Potential degradation of the compound. | Discard the solution and prepare a fresh one from a new stock aliquot. Protect solutions from light at all times. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Solvent Preparation: Use anhydrous DMSO of the highest purity available.
-
Weighing: Weigh the required amount of this compound powder in a controlled environment with low humidity.
-
Dissolution: Dissolve the powder in anhydrous DMSO to the desired stock concentration (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Aliquoting and Storage: Aliquot the stock solution into small-volume amber vials. Purge the headspace with an inert gas like argon or nitrogen before sealing. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability Assessment of this compound in Aqueous Buffer using HPLC-UV
This protocol allows for the quantitative assessment of this compound stability over time.
-
Preparation of Working Solution: Prepare a fresh solution of this compound in the aqueous buffer of interest (e.g., PBS, pH 7.4) at the desired final concentration by diluting the DMSO stock solution.
-
Time-Point Sampling:
-
Immediately after preparation (T=0), take an aliquot of the solution and quench the degradation by adding an equal volume of cold acetonitrile.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), take further aliquots and quench with cold acetonitrile.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate any salts or proteins.
-
Analyze the supernatant by reverse-phase HPLC with UV detection at the maximum absorbance wavelength of this compound.
-
The peak area of the this compound peak at each time point is used to calculate the percentage of the compound remaining relative to the T=0 sample.
-
Table 1: Representative Stability Data of Curcumin in Phosphate Buffer (pH 7.2) at 37°C
Note: This data is for curcumin and serves as an illustrative example of what to expect for a related compound like this compound. Actual stability should be determined experimentally.
| Time (minutes) | Curcumin Remaining (%) |
| 0 | 100 |
| 15 | ~40 |
| 30 | ~10 |
| 60 | <5 |
(Data adapted from studies on curcumin stability which show rapid degradation at physiological pH).[3]
Visualizations
Caption: Workflow for the preparation and use of this compound solutions.
Caption: Factors contributing to the degradation of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Selective killing of gastric cancer cells by a small molecule via targeting TrxR1 and ROS-mediated ER stress activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective killing of gastric cancer cells by a small molecule via targeting TrxR1 and ROS-mediated ER stress activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. TXNRD1 thioredoxin reductase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperlongumine as a direct TrxR1 inhibitor with suppressive activity against gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective cellular probes for mammalian thioredoxin reductase TrxR1: rational design of RX1, a modular 1,2-thiaselenane redox probe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability Assays with TrxR1-IN-B19
Welcome to the technical support center for researchers utilizing TrxR1-IN-B19. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell viability assays with this novel thioredoxin reductase 1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic derivative of curcumin (B1669340) designed as a potent and specific inhibitor of thioredoxin reductase 1 (TrxR1).[1] TrxR1 is a key enzyme in the cellular antioxidant system, responsible for maintaining the reduced state of thioredoxin (Trx). By inhibiting TrxR1, this compound disrupts cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS). This increase in oxidative stress triggers downstream signaling pathways, ultimately inducing apoptosis (programmed cell death) in cancer cells.[2]
Q2: I'm observing an unexpected increase in signal in my MTT/XTT/Resazurin assay after treating cells with this compound. Is the compound making my cells more viable?
This is a common artifact when using redox-based viability assays with compounds that modulate cellular oxidative state. Assays like MTT, XTT, and Resazurin (the active ingredient in AlamarBlue) rely on the metabolic reduction of a chromogenic or fluorogenic substrate by cellular reductases. However, this compound induces a significant increase in intracellular ROS. These ROS can directly, non-enzymatically reduce the assay reagents, leading to a false positive signal that can be misinterpreted as increased cell viability.
Q3: Why are my cell viability results with this compound inconsistent and have high variability?
In addition to the direct interference with redox-based reagents, inconsistencies can arise from:
-
Compound Precipitation: Like its parent compound curcumin, this compound may have limited solubility in aqueous media. Precipitation at higher concentrations can lead to uneven exposure of cells to the inhibitor.
-
Cell Density: The magnitude of ROS-induced assay interference can be dependent on the cell density.
-
Incubation Time: Prolonged incubation with assay reagents can be toxic to cells and can also allow more time for the compound to directly interact with the reagents.
Q4: What are the recommended alternative assays for measuring cell viability in the presence of this compound?
To avoid the pitfalls of redox-based assays, it is highly recommended to use methods that measure different cellular parameters:
-
ATP Measurement Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells. This method is generally not affected by changes in cellular redox state.
-
Dye Exclusion Assays (e.g., Trypan Blue): This method provides a direct count of viable cells based on membrane integrity. Live cells with intact membranes exclude the dye, while dead cells with compromised membranes take it up.
-
Real-Time Cell Analysis: Instruments that measure cellular impedance can provide a kinetic assessment of cell proliferation and viability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased signal in redox-based assays (MTT, XTT, Resazurin) | Direct reduction of the assay reagent by this compound-induced ROS. | 1. Switch to a non-redox-based assay: Use an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue) for a more accurate assessment of cell viability.2. Run a "no-cell" control: Incubate this compound with the assay reagent in cell-free media to quantify the direct chemical reaction. Subtract this background from your experimental values. |
| High well-to-well variability | 1. Compound precipitation: The inhibitor may be coming out of solution at the tested concentrations.2. Uneven cell seeding: Inconsistent number of cells per well.3. Edge effects: Evaporation in the outer wells of the microplate. | 1. Visually inspect for precipitate: Use a microscope to check for crystals in the wells. If present, consider using a lower concentration range or a different solvent vehicle.2. Ensure proper cell suspension: Thoroughly mix the cell suspension before and during plating.3. Minimize edge effects: Fill the outer wells with sterile PBS or media and do not use them for experimental data. |
| Discrepancy between different viability assays | Different assays measure different aspects of cell health. A decrease in ATP may occur before loss of membrane integrity. | This may represent a true biological effect. Consider using multiple assays to get a more complete picture of the cellular response to this compound. For example, an initial drop in ATP levels followed by an increase in trypan blue-positive cells would suggest a progression towards cell death. |
Quantitative Data Summary
| Compound | Assay Type | IC₅₀ Value | Cell Line |
| Curcumin | TrxR1 Inhibition (in vitro) | 3.6 µM | N/A (Rat enzyme) |
| Curcumin | TrxR Inhibition (cellular) | ~15 µM | HeLa |
| Curcumin Analogs | TrxR Inhibition (in vitro) | Low micromolar range | N/A |
| Hydroxytyrosol | Cellular TrxR1 Inhibition | ~21.84 µM | HCT-116 |
Researchers should perform dose-response experiments to determine the optimal concentration range for their specific cell line and experimental conditions.
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from manufacturer's instructions and is suitable for a 96-well plate format.
Materials:
-
Opaque-walled 96-well plates suitable for luminescence measurements.
-
CellTiter-Glo® Reagent (Buffer and lyophilized Substrate).
-
Multichannel pipette.
-
Plate shaker.
-
Luminometer.
Procedure:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Transfer the entire volume of buffer into the amber bottle containing the lyophilized CellTiter-Glo® Substrate. Mix by gently inverting until the substrate is fully dissolved.
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at the desired density in a final volume of 100 µL per well. Include wells with media only for background measurements.
-
Compound Treatment: Add various concentrations of this compound to the appropriate wells. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes. b. Add 100 µL of prepared CellTiter-Glo® Reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental readings. Plot the luminescence signal against the concentration of this compound to determine the effect on cell viability.
Trypan Blue Exclusion Assay
This method provides a direct count of viable and non-viable cells.
Materials:
-
Trypan Blue solution (0.4%).
-
Hemocytometer.
-
Microscope.
-
Micropipettes and tips.
-
Microcentrifuge tubes.
Procedure:
-
Cell Preparation: After treating cells with this compound for the desired duration, collect the cells. For adherent cells, trypsinize and neutralize with media. Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free media.
-
Staining: In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 dilution).
-
Counting: a. Load 10 µL of the stained cell suspension into the hemocytometer. b. Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares of the hemocytometer grid.
-
Calculations:
-
Cell Viability (%): (Number of viable cells / Total number of cells (viable + non-viable)) x 100
-
Viable cells/mL: Average number of viable cells per square x Dilution factor (2 in this case) x 10⁴
-
Visualizations
Signaling Pathway of TrxR1 Inhibition-Induced Apoptosis
Caption: TrxR1 inhibition by this compound leads to apoptosis.
Experimental Workflow for Cell Viability Assays
Caption: Recommended workflow for cell viability assessment.
Troubleshooting Logic for Redox-Based Assays
Caption: Decision tree for troubleshooting assay interference.
References
Validation & Comparative
A Comparative Analysis of TrxR1-IN-B19 and Other Thioredoxin Reductase 1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of TrxR1-IN-B19, a novel curcumin (B1669340) derivative, with other established thioredoxin reductase 1 (TrxR1) inhibitors. The information presented is intended to assist researchers in making informed decisions regarding the selection of appropriate inhibitors for their studies.
Introduction to Thioredoxin Reductase 1 (TrxR1) Inhibition
Thioredoxin reductase 1 (TrxR1) is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox homeostasis. Upregulation of TrxR1 is observed in various cancers, making it an attractive target for anticancer drug development. TrxR1 inhibitors disrupt the cellular redox balance, leading to increased reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis in cancer cells.
Comparative Performance of TrxR1 Inhibitors
This section provides a quantitative comparison of this compound with other well-characterized TrxR1 inhibitors: Auranofin, TRi-1, and TRi-2. The data is summarized in the tables below, focusing on enzymatic inhibition and effects on cancer cell viability.
Enzymatic Inhibition
Direct inhibition of TrxR1 enzymatic activity is a key measure of a compound's potency. While a specific IC50 value for the enzymatic inhibition of TrxR1 by this compound is not yet published, studies have shown a dose-dependent decrease in TrxR1 activity in cell lysates treated with the compound.
| Inhibitor | Target Enzyme | IC50 (Enzymatic Assay) | Comments |
| This compound | TrxR1 | Not Reported | Dose-dependent inhibition of TrxR1 activity observed in cell lysates. |
| Auranofin | H. pylori TrxR | 88 nM[1] | A well-established TrxR inhibitor. |
| TRi-1 | Cytosolic TrxR1 | 12 nM[1][2][3][4] | A potent and irreversible inhibitor of TrxR1.[2] |
| TRi-2 | TrxR1 | Not Reported | A specific TrxR1 inhibitor with lower mitochondrial toxicity compared to Auranofin. |
Cell Viability in Gastric Cancer Cell Lines
The following table compares the cytotoxic effects of this compound and Auranofin on various human gastric cancer cell lines.
| Inhibitor | Cell Line | IC50 (Cell Viability) |
| This compound | SGC-7901 | 13.9 µM |
| BGC-823 | 14.2 µM | |
| KATO III | 13.1 µM | |
| Auranofin | SGC-7901 | 1.8 µM |
| BGC-823 | 2.3 µM | |
| KATO III | 2.7 µM |
Note: Data for this compound and Auranofin on gastric cancer cell lines were obtained from studies using the MTT assay after 24 hours of treatment.
Cell Viability in Other Cancer Cell Lines
Due to the lack of available data for TRi-1 and TRi-2 in gastric cancer cell lines, their cytotoxic effects on other cancer cell lines are presented below.
| Inhibitor | Cell Line | IC50 (Cell Viability) |
| TRi-1 | FaDu (Head and Neck) | ~6 µM |
| TRi-2 | B16-F10 (Melanoma) | ~3 µM |
Mechanism of Action: A Common Pathway
This compound and other TrxR1 inhibitors largely share a common mechanism of action that leads to cancer cell death. Inhibition of TrxR1 disrupts the cellular redox balance, causing an accumulation of reactive oxygen species (ROS). This increase in ROS induces endoplasmic reticulum (ER) stress and mitochondrial dysfunction, which in turn activates apoptotic signaling pathways.
Caption: Signaling pathway of TrxR1 inhibition leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of TrxR1 inhibitors.
TrxR1 Activity Assay (DTNB Reduction Assay)
This assay measures the enzymatic activity of TrxR1 by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which can be detected spectrophotometrically.
Materials:
-
Tris-HCl buffer (pH 7.5)
-
EDTA
-
NADPH
-
DTNB
-
Purified TrxR1 or cell lysate containing TrxR1
-
TrxR1 inhibitor
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, EDTA, and NADPH.
-
Add the purified TrxR1 enzyme or cell lysate to the wells of a 96-well plate.
-
Add the TrxR1 inhibitor at various concentrations to the respective wells.
-
Incubate the plate at room temperature for a specified time.
-
Initiate the reaction by adding DTNB to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of TNB formation, which is proportional to the TrxR1 activity.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
TrxR1 inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the TrxR1 inhibitor for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Western Blotting for TrxR1 Expression
Western blotting is used to detect the protein levels of TrxR1 in cells.
Materials:
-
Cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TrxR1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against TrxR1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: General workflow for evaluating TrxR1 inhibitors.
Conclusion
This compound is a promising novel TrxR1 inhibitor with demonstrated efficacy against gastric cancer cells. While it shows a higher IC50 for cell viability compared to the established inhibitor Auranofin, its distinct chemical structure as a curcumin derivative may offer a different pharmacological profile. The potent and specific nature of TRi-1 highlights the ongoing development of next-generation TrxR1 inhibitors. The choice of inhibitor will ultimately depend on the specific research question, the cell or animal model being used, and the desired balance between potency and selectivity. Further studies are warranted to determine the enzymatic IC50 of this compound and to directly compare its efficacy and off-target effects with other inhibitors in a broader range of cancer models.
References
A Comparative Guide to Selective Thioredoxin Reductase 1 (TrxR1) Inhibitors: Validating TrxR1-IN-B19
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TrxR1-IN-B19 with other known selective inhibitors of Thioredoxin Reductase 1 (TrxR1). The objective is to present the available experimental data to aid in the validation of this compound as a selective inhibitor. This document summarizes quantitative data in structured tables, details key experimental methodologies, and visualizes relevant pathways and workflows.
Introduction to TrxR1 Inhibition
Thioredoxin Reductase 1 (TrxR1) is a key enzyme in the thioredoxin system, crucial for maintaining cellular redox homeostasis.[1] Its overexpression in various cancer cells makes it a compelling target for anticancer drug development.[2][3] TrxR1 inhibitors are designed to disrupt this system, leading to increased oxidative stress and subsequent cancer cell death.[4] This guide focuses on this compound, a curcumin (B1669340) derivative, and compares its characteristics with established TrxR1 inhibitors like Auranofin, TRi-1, and TRi-2.
Quantitative Comparison of TrxR1 Inhibitors
| Inhibitor | Target(s) | IC50 (TrxR1) | IC50 (TrxR2) | Cell-based IC50 (Cell Line) | Reference |
| This compound | TrxR1 | Not Available | Not Available | Dose-dependent inhibition of TrxR1 activity observed in SGC-7901 cells | [3] |
| Auranofin | TrxR1, TrxR2 | ~4 nM | ~9 nM | 3 µM (B16-F10), 0.3 µM (LLC2) | [5][6] |
| TRi-1 | Selective for TrxR1 | Not Available | Not Available | 20 µM (B16-F10), 20 µM (LLC2) | [6] |
| TRi-2 | TrxR1 | Not Available | Not Available | 3 µM (B16-F10), 3 µM (LLC2) | [6] |
Table 1: Comparison of Inhibitor Potency. This table highlights the half-maximal inhibitory concentrations (IC50) of various inhibitors against purified TrxR1 and TrxR2 enzymes, as well as their cytotoxic effects on different cancer cell lines.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of TrxR1 inhibitors.
TrxR1 Activity Assay (Insulin Reduction Method)
This assay measures the disulfide reductase activity of TrxR1 by monitoring the reduction of insulin.
Principle: TrxR1, in the presence of NADPH, reduces thioredoxin (Trx). Reduced Trx then reduces the disulfide bonds in insulin, causing it to precipitate out of solution. The resulting turbidity is measured spectrophotometrically.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing TE buffer (50 mM Tris-HCl, 2 mM EDTA, pH 7.5), 0.16 mM human insulin, and 16 µM human Trx.
-
Sample Addition: Add the cell lysate or purified enzyme containing TrxR1 to the reaction mixture.
-
Initiation of Reaction: Add 0.33 mM NADPH to initiate the reaction.
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Monitor the increase in absorbance at 650 nm over time using a plate reader. The rate of increase in turbidity is proportional to the TrxR1 activity.
-
Inhibitor Testing: To determine the IC50 value of an inhibitor, perform the assay with varying concentrations of the compound and measure the corresponding enzyme activity.
DTNB Reduction Assay for TrxR Activity
This is a direct assay for TrxR activity that does not require thioredoxin or insulin.
Principle: TrxR catalyzes the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH to 5-thio-2-nitrobenzoic acid (TNB), which is a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, with 1 mM EDTA), the sample containing TrxR, and the test inhibitor at various concentrations.
-
Initiation: Start the reaction by adding NADPH and DTNB to the wells.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a plate reader.
-
Calculation: The rate of TNB formation is calculated from the linear portion of the absorbance versus time plot. To determine the specific activity of TrxR, a parallel reaction is run in the presence of a specific TrxR inhibitor (e.g., aurothiomalate) to account for non-TrxR-dependent DTNB reduction. The difference between the total rate and the rate in the presence of the specific inhibitor gives the TrxR-specific activity.[7]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating the cells or cell lysates to various temperatures and then quantifying the amount of soluble target protein remaining.
Protocol:
-
Cell Treatment: Treat intact cells with the inhibitor or vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates at a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble protein fraction from the precipitated proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble TrxR1 using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble TrxR1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in TrxR1 inhibition.
References
- 1. scbt.com [scbt.com]
- 2. Discovery of hydroxytyrosol as thioredoxin reductase 1 inhibitor to induce apoptosis and G1/S cell cycle arrest in human colorectal cancer cells via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are TrxR1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Analysis of Thioredoxin Reductase 1 (TrxR1) Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the targeting of Thioredoxin Reductase 1 (TrxR1) presents a promising avenue for therapeutic intervention, particularly in oncology. TrxR1 is a key enzyme in the thioredoxin system, responsible for maintaining cellular redox homeostasis.[1] Its overexpression in various cancers is linked with tumor progression and resistance to therapy, making it a compelling target for drug development.[1][2] This guide provides a comparative analysis of prominent TrxR1 inhibitors, supported by experimental data and detailed methodologies to aid in the selection and evaluation of these compounds.
Performance Comparison of TrxR1 Inhibitors
The efficacy of TrxR1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for several well-characterized TrxR1 inhibitors against purified TrxR1 enzyme and in various cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the assay used and the cell line tested.
| Inhibitor | Target | IC50 (Purified Enzyme) | Cell Line | IC50 (Cellular Assay) | Reference |
| Auranofin | TrxR1 | 4.3 nM (rat TrxR1) | A549 (Lung Carcinoma) | 1.1 µM | |
| 88 nM (H. pylori TrxR) | FaDu (Head and Neck) | ~1 µM | [3] | ||
| Motexafin Gadolinium | TrxR1 | 6 µM (rat TrxR) | Recombinant Mouse RNR | 2 µM | [4] |
| Ebselen | TrxR1 | - | - | - | - |
| TRi-1 | TrxR1 | 12 nM | B16-F10 (Melanoma) | 20 µM | [5] |
| TRi-2 | TrxR1 | - | B16-F10 (Melanoma) | 3 µM | [5] |
| C55 | TrxR1 | 4.7 µM (rat liver TrxR1) | HepG2 (Hepatocellular Carcinoma) | 29.4 µM (72h) | [2] |
| Huh7 (Hepatocellular Carcinoma) | 29.9 µM (72h) | [2] | |||
| MDA-MB-231 (Breast Cancer) | 42.7 µM (72h) | [2] |
Mechanism of Action and Cellular Consequences
TrxR1 inhibitors exert their effects through various mechanisms, ultimately leading to increased oxidative stress and cell death. The primary mechanisms include:
-
Direct inhibition of TrxR1 activity: Many inhibitors, such as the gold-containing compound Auranofin, directly and irreversibly bind to the active site of TrxR1, often targeting its reactive selenocysteine (B57510) residue.[1]
-
Induction of Reactive Oxygen Species (ROS): By inhibiting TrxR1, these compounds disrupt the cell's ability to manage oxidative stress, leading to an accumulation of ROS.[1] Motexafin gadolinium, for instance, acts as a substrate for TrxR1, and its redox cycling produces ROS.[1]
-
Triggering of Endoplasmic Reticulum (ER) Stress and Apoptosis: The surge in ROS can lead to the accumulation of misfolded proteins in the ER, inducing the unfolded protein response (UPR) and ER stress.[6] Prolonged ER stress activates apoptotic pathways, leading to programmed cell death.
The following diagrams illustrate the central role of the thioredoxin system and the general workflow for evaluating TrxR1 inhibitors.
Detailed Experimental Protocols
Thioredoxin Reductase (TrxR) Activity Assay (DTNB Assay)
This colorimetric assay measures TrxR activity based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH to 5-thio-2-nitrobenzoic acid (TNB²⁻), which has a strong yellow color.[7][8][9][10][11]
Materials:
-
Assay Buffer: 50 mM Potassium phosphate, pH 7.0, containing 1 mM EDTA.
-
DTNB solution: 10 mM in assay buffer.
-
NADPH solution: 4 mg/mL in assay buffer.
-
Purified TrxR1 enzyme or cell lysate.
-
TrxR1 inhibitor.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, cell lysate or purified enzyme, and the TrxR1 inhibitor at various concentrations.
-
Include a control group with no inhibitor.
-
To determine the TrxR-specific activity, a parallel set of reactions is prepared containing a specific TrxR inhibitor (e.g., aurothiomalate).[7]
-
Initiate the reaction by adding NADPH and DTNB solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10 minutes) at room temperature.[7]
-
The rate of increase in absorbance is proportional to the TrxR activity.
-
The TrxR-specific activity is calculated by subtracting the rate of the reaction with the specific inhibitor from the total rate.
Cell Viability Assay (MTS Assay)
This assay determines the number of viable cells in culture based on the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan (B1609692) product.
Materials:
-
Cancer cell lines.
-
96-well plates.
-
Complete cell culture medium.
-
TrxR1 inhibitor.
-
MTS reagent.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[12]
-
Treat the cells with various concentrations of the TrxR1 inhibitor for the desired time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.[12]
-
Cell viability is expressed as a percentage of the untreated control.
Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Assay)
This assay utilizes the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Cancer cell lines.
-
96-well black-wall plates.
-
Complete cell culture medium.
-
TrxR1 inhibitor.
-
DCFH-DA solution (e.g., 10 µM).
-
Fluorescence microscope or microplate reader.
Procedure:
-
Seed cells in a 96-well black-wall plate and allow them to adhere overnight.
-
Treat the cells with the TrxR1 inhibitor for the desired time.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with DCFH-DA solution and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Signaling Pathways of TrxR1 Inhibition-Induced Cell Death
Inhibition of TrxR1 disrupts cellular redox balance, leading to a cascade of events that culminate in apoptosis. The increased levels of ROS trigger ER stress by causing an accumulation of unfolded proteins. This activates the Unfolded Protein Response (UPR), which involves sensors like IRE1α and PERK.[13][14] If the stress is prolonged, these pathways switch from pro-survival to pro-apoptotic signaling, leading to the activation of caspases and ultimately, cell death.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-based identification of a non-covalent thioredoxin reductase inhibitor with proven ADMET suitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Motexafin gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.com [abcam.com]
- 10. biogot.com [biogot.com]
- 11. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]
- 12. ROS as a novel indicator to predict anticancer drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. besjournal.com [besjournal.com]
A Comparative Guide to Thioredoxin Reductase 1 (TrxR1) Inhibitors: Focus on TrxR1-IN-B19 Binding Site
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TrxR1-IN-B19 and other notable Thioredoxin Reductase 1 (TrxR1) inhibitors. We delve into their binding sites, inhibitory activities, and the experimental methodologies used for their characterization.
Introduction to TrxR1 Inhibition
Thioredoxin Reductase 1 (TrxR1) is a key enzyme in the thioredoxin system, crucial for maintaining cellular redox homeostasis. Its overexpression in various cancers has made it a significant target for anticancer drug development. Inhibitors of TrxR1 can be broadly categorized into two main types based on their interaction with the enzyme: covalent and non-covalent inhibitors. Covalent inhibitors typically form a permanent bond with reactive residues in the enzyme's active site, leading to irreversible inhibition. Non-covalent inhibitors, on the other hand, bind reversibly to the enzyme.
This compound: A Covalent Inhibitor Targeting the C-terminal Redox Center
Comparison of TrxR1 Inhibitors
To provide a comprehensive overview, the following table summarizes the characteristics of this compound and a selection of alternative covalent and non-covalent inhibitors.
| Inhibitor | Type | Binding Site/Residue(s) | IC50 Value (TrxR1) |
| This compound | Covalent | Cys-498 | Not Available (Dose-dependent inhibition observed) |
| Auranofin | Covalent | Selenocysteine (B57510) (Sec) in the C-terminal active site | ~100 nM[2] |
| Cisplatin | Covalent | Induces covalent cross-linking of TrxR1 with Trx1 and TRP14 | Not specified for direct inhibition, but triggers specific cellular effects on the Trx system |
| Mechlorethamine | Covalent | Cross-links Cys-59 and Sec-498 | IC50 = 7.1 ± 0.61 μM (in A549 cell cytosolic fractions) |
| Curcumin | Covalent | Alkylates Cys-496 and Sec-497 | 3.6 µM (rat TrxR1, after 2h incubation) |
| C55 | Non-covalent | Identified druggable cavity on the protein surface | 4.7 µM ± 1.3[3] |
| Hydroxytyrosol (B1673988) | Covalent | Interacts with the selenocysteine residue | ~21.84 µM (in HCT-116 cells)[4] |
| Bronopol | Reversible | Not specified | 21 µM (human recombinant TrxR)[5] |
Experimental Protocols
Accurate characterization of TrxR1 inhibitors relies on robust experimental assays. Below are detailed protocols for key experiments.
TrxR1 Inhibition Assay (Insulin Reduction Method)
This assay spectrophotometrically measures the activity of TrxR1 by monitoring the reduction of insulin.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.6)
-
Insulin solution (0.3 mM)
-
NADPH solution (660 µM)
-
EDTA solution (3 mM)
-
Recombinant human Thioredoxin (Trx) (1.3 µM)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (1 mM in 6 M guanidine (B92328) hydrochloride, pH 8.0)
-
Cell lysate or purified TrxR1 enzyme
-
Test inhibitor (e.g., this compound) at various concentrations
Procedure:
-
Prepare a reaction mixture containing Tris-HCl, insulin, NADPH, EDTA, and recombinant human Trx.
-
Add the cell lysate (containing a specific amount of total protein, e.g., 20 µg) or purified TrxR1 to the reaction mixture.
-
Add the test inhibitor at the desired concentrations to the reaction mixture. A control with no inhibitor should be included.
-
Incubate the reaction mixture for a specified time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the DTNB solution.
-
Measure the absorbance at a specific wavelength (e.g., 412 nm) using a microplate reader.
-
Calculate the percentage of TrxR1 inhibition for each inhibitor concentration compared to the control. The IC50 value can be determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Identification of Covalent Binding Sites using Mass Spectrometry
This method is employed to pinpoint the specific amino acid residues that an inhibitor covalently binds to.
Materials:
-
Purified TrxR1 enzyme
-
Test inhibitor (e.g., this compound)
-
Reaction buffer
-
Proteolytic enzyme (e.g., trypsin)
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Incubate the purified TrxR1 with the covalent inhibitor in a suitable reaction buffer.
-
Remove any unbound inhibitor.
-
Digest the TrxR1-inhibitor complex into smaller peptides using a proteolytic enzyme like trypsin.
-
Analyze the resulting peptide mixture using mass spectrometry (LC-MS/MS).
-
Identify the peptides that have been modified by the inhibitor by observing a mass shift corresponding to the molecular weight of the inhibitor.
-
Sequence the modified peptides to determine the exact amino acid residue(s) to which the inhibitor is covalently attached.
Visualizing Binding and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Thioredoxin Reductase 1 by Porphyrins and Other Small Molecules Identified By a High Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based identification of a non-covalent thioredoxin reductase inhibitor with proven ADMET suitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of hydroxytyrosol as thioredoxin reductase 1 inhibitor to induce apoptosis and G1/S cell cycle arrest in human colorectal cancer cells via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Activity of TrxR1-IN-B19 and Alternative Thioredoxin Reductase 1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of TrxR1-IN-B19 against Thioredoxin Reductase 1 (TrxR1) and other notable inhibitors. The data presented is intended to offer an objective overview to aid in the selection of appropriate compounds for research and development in cancer and other diseases where TrxR1 is a therapeutic target.
Thioredoxin Reductase 1 (TrxR1) is a critical enzyme in maintaining cellular redox homeostasis, making it a prime target for therapeutic intervention in various diseases, particularly cancer.[1] this compound is a small molecule inhibitor that has been shown to target and inactivate TrxR1, particularly in gastric cancer cells.[1] This guide will compare its activity with established TrxR1 inhibitors such as Auranofin, Chaetocin, and Aureothin.
Quantitative Comparison of TrxR1 Inhibitor Activity
The following table summarizes the available quantitative data for the inhibition of TrxR1 by this compound and its alternatives. The inhibitory potency is a key metric for comparing the effectiveness of these compounds.
| Inhibitor | Target Enzyme | IC50 / Km Value | Cell Line / Conditions |
| This compound | TrxR1 | Dose-dependent inhibition | Human gastric cancer cell lysates |
| Auranofin | Purified H. pylori TrxR | ~88 nM | Cell-free assay |
| PC3 human prostate cancer cells | 2.5 µM (cell viability) | In vitro | |
| NCI-H1299 large-cell carcinoma | 1-2 µM (cell viability) | In vitro | |
| Chaetocin | TrxR1 | Km = 4.6 ± 0.6 µM (competitive substrate) | Cell-free assay |
| Aureothin | TrxR1 | Not available in search results |
Note: A direct IC50 value for the enzymatic inhibition of TrxR1 by this compound was not available in the reviewed literature. However, it has been demonstrated to decrease TrxR1 activity in a dose-dependent manner.[2]
Signaling Pathway of Thioredoxin Reductase 1 and its Inhibition
The thioredoxin system plays a crucial role in maintaining the redox balance within a cell. The following diagram illustrates the basic signaling pathway and the point of intervention for TrxR1 inhibitors.
Caption: The Thioredoxin Reductase 1 (TrxR1) signaling pathway and the mechanism of its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common assays used to determine TrxR1 inhibitory activity.
Thioredoxin Reductase Activity Assay (DTNB Reduction Assay)
This assay is a widely used method to measure TrxR activity. It relies on the ability of TrxR to reduce 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.
Workflow:
Caption: Workflow for the DTNB reduction assay to measure TrxR1 activity.
Materials:
-
Tris-HCl buffer
-
EDTA
-
NADPH
-
DTNB
-
Purified TrxR1 or cell lysate containing TrxR1
-
TrxR1 inhibitor
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, EDTA, and NADPH.
-
Add the purified TrxR1 enzyme or cell lysate to the reaction mixture.
-
To test for inhibition, pre-incubate the enzyme with the inhibitor (e.g., this compound) for a specified time.
-
Initiate the reaction by adding DTNB.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
The rate of increase in absorbance is proportional to the TrxR1 activity.
Insulin (B600854) Reduction Assay
This assay measures the ability of TrxR1 to reduce insulin via thioredoxin (Trx). The reduction of insulin disulfide bonds leads to the precipitation of the insulin B chain, which can be measured as an increase in turbidity at 650 nm.
Workflow:
Caption: Workflow for the insulin reduction assay to assess TrxR1 activity.
Materials:
-
HEPES buffer
-
EDTA
-
NADPH
-
Insulin
-
Purified TrxR1
-
Purified Thioredoxin (Trx)
-
TrxR1 inhibitor
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, EDTA, and NADPH.
-
Add purified TrxR1 and Trx to the mixture.
-
To test for inhibition, pre-incubate the enzyme mixture with the inhibitor.
-
Initiate the reaction by adding insulin.
-
Monitor the increase in optical density at 650 nm over time, which corresponds to insulin precipitation.
-
The rate of increase in OD is proportional to the TrxR1 activity.
Conclusion
This compound is a promising inhibitor of Thioredoxin Reductase 1, demonstrating dose-dependent inhibition of the enzyme's activity. While a direct enzymatic IC50 value is not yet widely published, its activity profile warrants further investigation. For comparative purposes, Auranofin remains a potent inhibitor with well-characterized low nanomolar to micromolar efficacy. Chaetocin acts as a competitive substrate, offering a different mechanism of action. The selection of an appropriate TrxR1 inhibitor will depend on the specific research or therapeutic context, including the desired potency, mechanism of action, and cellular context. The experimental protocols provided herein offer standardized methods for the continued evaluation and comparison of these and other novel TrxR1 inhibitors.
References
TrxR1-IN-B19: A Comparative Analysis of Efficacy Against Established Anticancer Agents in Gastric Cancer
A Novel TrxR1 Inhibitor Shows Promise in Preclinical Gastric Cancer Models
In the landscape of gastric cancer therapeutics, the quest for novel molecular targets and effective treatment modalities is paramount. A promising new agent, TrxR1-IN-B19, a synthetic monocarbonyl analogue of curcumin, has demonstrated significant anticancer activity by targeting the thioredoxin reductase 1 (TrxR1) enzyme. This guide provides a comprehensive comparison of the efficacy of this compound with known anticancer drugs, supported by experimental data, to offer researchers, scientists, and drug development professionals a thorough overview of its potential.
Mechanism of Action: A Targeted Approach
TrxR1 is a critical enzyme in the thioredoxin system, responsible for maintaining cellular redox homeostasis.[1] Cancer cells, often characterized by high levels of oxidative stress, are particularly dependent on the TrxR1 system for survival.[1] this compound exerts its anticancer effects by directly inhibiting TrxR1 activity. This inhibition leads to an accumulation of reactive oxygen species (ROS), which in turn induces endoplasmic reticulum (ER) stress and mitochondrial dysfunction, ultimately triggering apoptosis in gastric cancer cells.[1][2] A computer-assisted docking model suggests that this compound may form a covalent bond with the Cys-498 residue of the TrxR1 protein.[1][2]
In Vitro Efficacy: Head-to-Head Comparison
The cytotoxic effects of this compound were evaluated against a panel of human gastric cancer cell lines and compared with the efficacy of standard-of-care chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.
| Drug | Cell Line | IC50 (µM) | Citation |
| This compound | SGC-7901 | 13.9 | [1] |
| BGC-823 | 14.2 | [1] | |
| KATO III | 13.1 | [1] | |
| 5-Fluorouracil (5-FU) | SGC-7901 | 4.51 | [3] |
| Cisplatin | SGC-7901/DDP (resistant) | >10 | [4] |
| BGC-823/DDP (resistant) | >10 | [4] | |
| Doxorubicin | SGC-7901 | Not Found | |
| Oxaliplatin | SGC-7901 | Not Found |
Note: Direct comparative IC50 values for all standard drugs in all three cell lines were not available in the reviewed literature. The data presented is from individual studies and should be interpreted with caution.
In Vivo Efficacy: Tumor Growth Inhibition in a Xenograft Model
The antitumor activity of this compound was further assessed in a preclinical in vivo model. Nude mice bearing SGC-7901 xenograft tumors were treated with this compound. The administration of the compound resulted in a significant, dose-dependent reduction in tumor growth.[1][2] This inhibition of tumor progression was associated with decreased TrxR1 activity and increased levels of CHOP and cleaved caspase-3 in the tumor tissues, confirming the in vivo mechanism of action.[2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound induced apoptosis in gastric cancer cells.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Human gastric cancer cell lines (SGC-7901, BGC-823, KATO III) are seeded into 96-well plates at a density of 5 x 10³ cells per well.[2]
-
Drug Treatment: After overnight incubation, cells are treated with various concentrations of this compound or comparator drugs for 24 to 72 hours.
-
MTT Addition: 50 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[2][5]
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The plate is shaken for 15 minutes, and the absorbance is read at 590 nm using a microplate reader.[5]
-
Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
-
Cell Seeding: Cells are seeded in 24-well plates or on coverslips.
-
Drug Treatment: Cells are treated with this compound for the desired time.
-
DCFH-DA Staining: The cells are washed and then incubated with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) working solution in serum-free medium for 30 minutes at 37°C in the dark.[6]
-
Washing: The DCFH-DA solution is removed, and the cells are washed with PBS.[6]
-
Analysis: The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer with excitation at 485 nm and emission at 530 nm.[6]
In Vivo Xenograft Tumor Model
-
Cell Implantation: SGC-7901 cells (e.g., one million cells in a suspension with Matrigel) are subcutaneously injected into the flank of immunodeficient mice (e.g., nu/nu mice).[7]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 70-100 mm³).[7]
-
Drug Administration: Mice are randomized into control and treatment groups. This compound is administered (e.g., intraperitoneally) at specified doses and schedules.
-
Tumor Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., daily or twice weekly).[7]
-
Endpoint and Tissue Collection: At the end of the study, mice are euthanized, and tumors are excised for further analysis, including TrxR1 activity assays and immunohistochemistry for apoptosis markers.[7]
Conclusion
This compound represents a novel and promising therapeutic agent for gastric cancer. Its targeted mechanism of action, involving the inhibition of TrxR1 and subsequent induction of ROS-mediated apoptosis, offers a potential advantage over traditional chemotherapy. The preclinical data, both in vitro and in vivo, demonstrate its potent anticancer effects. Further investigation, including comprehensive comparative studies with a wider range of standard-of-care drugs across multiple gastric cancer cell lines and patient-derived xenograft models, is warranted to fully elucidate its therapeutic potential and position it within the current treatment landscape for gastric cancer.
References
- 1. Selective killing of gastric cancer cells by a small molecule via targeting TrxR1 and ROS-mediated ER stress activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell viability assay [bio-protocol.org]
- 3. Induction of apoptosis of human gastric carcinoma SGC-7901 cell line by 5, 7-dihydroxy-8-nitrochrysin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SGC-7901 Xenograft Model - Altogen Labs [altogenlabs.com]
Independent Verification of TrxR1-IN-B19 Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Thioredoxin Reductase 1 (TrxR1) inhibitor, TrxR1-IN-B19, with other known TrxR1 inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the independent verification of its function and to provide a basis for selecting the most appropriate inhibitor for specific research applications.
Introduction to TrxR1 and its Inhibition
Thioredoxin Reductase 1 (TrxR1) is a crucial selenoenzyme in the thioredoxin system, responsible for maintaining cellular redox homeostasis. It catalyzes the NADPH-dependent reduction of thioredoxin (Trx), which in turn reduces oxidized proteins, thereby protecting cells from oxidative stress. Due to its frequent overexpression in various cancer cells, TrxR1 has emerged as a significant target for anticancer drug development[1][2].
This compound is a derivative of curcumin (B1669340) that has been identified as an inhibitor of TrxR1[3][4]. It functions by covalently binding to the C-terminal active site of the enzyme, leading to an accumulation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis in cancer cells[3]. This guide compares the function and efficacy of this compound with other well-characterized TrxR1 inhibitors.
Comparative Analysis of TrxR1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative TrxR1 inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Type | TrxR1 IC50 (in vitro) | Cell Viability IC50 | Selectivity Notes |
| This compound (Curcumin derivative) | Natural Product Derivative | Not explicitly reported; Parent compound Curcumin: ~3.6 µM (rat TrxR1)[5] | Dose-dependent inhibition in gastric cancer cells[3] | Binds C-terminal active site of TrxR1[3] |
| Auranofin | Gold Compound | ~0.2 µM[2] | 1.01 µM (cisplatin-sensitive) and 0.43 µM (cisplatin-resistant) cancer cells[2] | Inhibits both TrxR1 and TrxR2[6][7] |
| TRi-1 | Synthetic | 12 nM | Not reported | Specific for cytosolic TrxR1 with low mitochondrial toxicity[8] |
| TRi-2 | Synthetic | Not reported | Not reported | More specific than Auranofin but also targets aldo-keto reductases[8] |
| Ellagic Acid | Natural Product (Flavonoid) | 18 µM | Not reported | Natural product inhibitor[9] |
| CA6 (Curcumin analog) | Synthetic | Not explicitly reported | 6-13 µM (gastric cancer cells)[10][11] | Induces ROS-dependent apoptosis[10][11] |
Signaling Pathway of TrxR1 Inhibition by this compound
The inhibition of TrxR1 by this compound disrupts the cellular redox balance, leading to a cascade of events culminating in apoptosis. The diagram below illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to verify the function of TrxR1 inhibitors.
TrxR1 Activity Assay (Insulin Reduction Method)
This assay measures the enzymatic activity of TrxR1 by monitoring the reduction of insulin.
Experimental Workflow:
References
- 1. scbt.com [scbt.com]
- 2. Thioredoxin Reductase and Organometallic Complexes: A Pivotal System to Tackle Multidrug Resistant Tumors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TXNRD1 thioredoxin reductase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Thioredoxin reductase is irreversibly modified by curcumin: a novel molecular mechanism for its anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Thioredoxin-Reductase by Auranofin as a Pro-Oxidant Anticancer Strategy for Glioblastoma: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TrxR1 is involved in the activation of Caspase-11 by regulating the oxidative-reductive status of Trx-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Allylated Curcumin Analog CA6 Inhibits TrxR1 and Leads to ROS-Dependent Apoptotic Cell Death in Gastric Cancer Through Akt-FoxO3a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for TrxR1-IN-B19
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount for both personal safety and environmental protection.[1][2] This document provides a comprehensive guide to the proper disposal procedures for the small molecule inhibitor, TrxR1-IN-B19. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of similar laboratory chemicals.[2]
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves.[2] All handling of the compound, especially when in powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound, like most small molecule inhibitors, requires treating it as hazardous chemical waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]
-
Waste Identification and Segregation :
-
Treat all materials contaminated with this compound as hazardous waste. This includes unused stock solutions, working solutions, contaminated pipette tips, tubes, gloves, and any spill cleanup materials.[2]
-
Segregate this compound waste from other chemical waste streams to avoid incompatible chemical reactions.[1]
-
-
Waste Collection and Containment :
-
Liquid Waste : Collect all liquid waste containing this compound in a designated, leak-proof container that is chemically compatible with the solvents used.[2][6] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the solvent(s) used.[2]
-
Solid Waste : Collect all solid waste, such as contaminated gloves, pipette tips, and absorbent paper, in a separate, clearly labeled hazardous waste container.[2][7]
-
-
Storage of Chemical Waste :
-
Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[4][6]
-
This area should be under the control of laboratory personnel, well-ventilated, and away from general lab traffic.[1][2]
-
Ensure all waste containers are kept securely closed except when adding waste.[4][6]
-
-
Request for Waste Pickup :
Quantitative Data for Chemical Waste Management
The following table summarizes key quantitative guidelines for the management of hazardous chemical waste in a laboratory setting, based on general regulatory requirements.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [4] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [4] |
| Maximum Storage Time in SAA (if limits not exceeded) | 12 months | [4] |
| Container Headspace | At least one-inch or not filled beyond the neck | [6] |
| pH Range for Potential Drain Disposal (Not for this compound) | 5.5 to 10.5 | [5] |
Experimental Workflow and Disposal Logic
The following diagrams illustrate the typical workflow for experiments involving this compound and the logical steps for its proper disposal.
Caption: Experimental workflow from solution preparation to waste disposal.
Caption: Decision tree for this compound waste segregation.
References
- 1. danielshealth.com [danielshealth.com]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acs.org [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
